4-methoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide
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Overview
Description
4-Methoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide is an organic compound with the molecular formula C16H17NO2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves the condensation of 4-methoxybenzoyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then cyclized to form the indole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-hydroxy-N-(2-phenylethyl)-1H-indole-2-carboxamide.
Reduction: Formation of 4-methoxy-N-(2-phenylethyl)-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(1-phenylethyl)benzamide: Similar structure but with a different substitution pattern on the benzene ring.
4-Methoxy-N-(2-phenylethyl)benzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
4-Methoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide is unique due to its indole core structure, which imparts specific chemical and biological properties
Properties
CAS No. |
900893-18-7 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-methoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c1-22-17-9-5-8-15-14(17)12-16(20-15)18(21)19-11-10-13-6-3-2-4-7-13/h2-9,12,20H,10-11H2,1H3,(H,19,21) |
InChI Key |
WQCUJRVJULWMRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)NCCC3=CC=CC=C3 |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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